N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
CAS No.: 895461-12-8
Cat. No.: VC4413316
Molecular Formula: C22H17ClN2O3S2
Molecular Weight: 456.96
* For research use only. Not for human or veterinary use.
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide - 895461-12-8](/images/structure/VC4413316.png)
Specification
CAS No. | 895461-12-8 |
---|---|
Molecular Formula | C22H17ClN2O3S2 |
Molecular Weight | 456.96 |
IUPAC Name | N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)sulfonylpropanamide |
Standard InChI | InChI=1S/C22H17ClN2O3S2/c23-15-9-11-16(12-10-15)30(27,28)14-13-21(26)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)29-22/h1-12H,13-14H2,(H,24,26) |
Standard InChI Key | JHYOTGQDHMUSFQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₂H₁₇ClN₂O₃S₂; MW: 457.0 g/mol) features three key domains:
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Benzothiazole moiety: A bicyclic system comprising a benzene ring fused to a thiazole ring, known for enhancing bioavailability and target affinity .
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4-Chlorophenyl sulfonyl group: A sulfonamide-linked chlorophenyl group, which contributes to electrostatic interactions with enzymatic targets .
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Propanamide linker: A flexible alkyl chain that bridges the benzothiazole and sulfonyl groups, modulating solubility and conformational stability .
The SMILES string O=C(CCS(=O)(=O)c1ccc(Cl)cc1)Nc1ccccc1-c1nc2ccccc2s1
underscores the spatial arrangement of these functional groups .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₁₇ClN₂O₃S₂ | |
Molecular Weight | 457.0 g/mol | |
CAS Number | 895461-12-8 | |
Topological Polar Surface Area | 113 Ų (estimated) |
Synthetic Routes and Optimization
Hantzsch Thiazole Synthesis
The benzothiazole core is typically synthesized via the Hantzsch reaction, where α-haloketones react with thioamides under basic conditions . For this compound, the synthesis likely involves:
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Formation of the benzothiazole ring: Reaction of 2-aminothiophenol with a carbonyl source, followed by cyclization.
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Sulfonylation: Introduction of the 4-chlorophenyl sulfonyl group via sulfonamide coupling using 4-chlorobenzenesulfonyl chloride.
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Propanamide linkage: Amide bond formation between the benzothiazole-aniline and 3-((4-chlorophenyl)sulfonyl)propanoic acid, mediated by coupling agents like HBTU .
A critical challenge is avoiding intramolecular cyclization byproducts, which necessitates controlled reaction temperatures (e.g., 70–80°C) and stoichiometric precision .
Biological Activities and Mechanisms
Table 2: Inferred Antimicrobial Profile (Based on Analogs)
Pathogen | MIC Range (µg/mL) | Mechanism Hypotheses |
---|---|---|
MRSA | 2–16 | DNA gyrase inhibition |
Candida auris | 8–32 | Ergosterol biosynthesis disruption |
Vancomycin-resistant Enterococcus | 4–64 | Cell wall synthesis interference |
Anticancer Activity
Benzothiazole sulfonamides demonstrate selective cytotoxicity against cancer cells by targeting tubulin polymerization or topoisomerase II . For instance:
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Compound 7 (naphthoquinone-thiazole hybrid): IC₅₀ = 1.8 µM against MCF-7 breast cancer cells .
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Analog PD146786: Inhibits cyclin-dependent kinases (CDKs) with nanomolar affinity .
The propanamide linker in N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide may facilitate interactions with hydrophobic kinase domains, though in vitro assays are needed to confirm this .
Pharmacological and Toxicological Considerations
ADME Profile
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Absorption: High logP (~3.5) suggests moderate lipophilicity, favoring passive diffusion across membranes .
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Metabolism: Likely undergoes hepatic CYP450-mediated oxidation, with the sulfonamide group prone to glucuronidation .
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Excretion: Predominantly renal, given its molecular weight <500 g/mol .
Toxicity Risks
Sulfonamide derivatives carry risks of hypersensitivity reactions and hematological toxicity . Preclinical studies on analogs report:
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Acute toxicity: LD₅₀ > 500 mg/kg in murine models.
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Genotoxicity: Negative Ames test results for related compounds .
Future Directions and Clinical Relevance
Structural Optimization
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Bioisosteric replacement: Substituting the 4-chlorophenyl group with trifluoromethyl or nitro groups may enhance potency against resistant strains .
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Pro-drug strategies: Esterification of the propanamide linker could improve oral bioavailability.
Target Identification
Proteomic studies are needed to elucidate precise molecular targets, such as:
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Bacterial dihydrofolate reductase
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Eukaryotic topoisomerase II
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Fungal lanosterol demethylase
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